molecular formula C7H14ClNO B2998902 N-methyl-N-(2-methylbutyl)carbamoyl chloride CAS No. 1511410-37-9

N-methyl-N-(2-methylbutyl)carbamoyl chloride

Cat. No.: B2998902
CAS No.: 1511410-37-9
M. Wt: 163.65
InChI Key: OHUJBQLRQYVOCI-UHFFFAOYSA-N
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Description

N-methyl-N-(2-methylbutyl)carbamoyl chloride is an organic compound with the molecular formula C7H14ClNO. It is a derivative of carbamic acid and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-(2-methylbutyl)carbamoyl chloride can be synthesized through the reaction of N-methyl-N-(2-methylbutyl)amine with phosgene (carbonyl dichloride). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

N-methyl-N-(2-methylbutyl)amine+PhosgeneN-methyl-N-(2-methylbutyl)carbamoyl chloride+Hydrogen chloride\text{N-methyl-N-(2-methylbutyl)amine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} N-methyl-N-(2-methylbutyl)amine+Phosgene→N-methyl-N-(2-methylbutyl)carbamoyl chloride+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of automated systems to handle phosgene safely. The reaction is carried out in a closed system to prevent the release of toxic gases. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-methylbutyl)carbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.

    Hydrolysis: In the presence of water, it hydrolyzes to form N-methyl-N-(2-methylbutyl)amine and carbon dioxide.

    Reduction: It can be reduced to N-methyl-N-(2-methylbutyl)amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrogen chloride formed

Major Products

    Carbamates: Formed by reaction with alcohols

    Ureas: Formed by reaction with amines

    Thiocarbamates: Formed by reaction with thiols

Scientific Research Applications

N-methyl-N-(2-methylbutyl)carbamoyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent in the synthesis of carbamates and ureas, which are important intermediates in organic synthesis.

    Biology: In the preparation of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Used in the synthesis of drugs and drug intermediates.

    Industry: Employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methylbutyl)carbamoyl chloride involves its reactivity with nucleophiles. The carbonyl carbon in the carbamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to release hydrogen chloride and form the desired product.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2-methylbutyl)carbamate
  • N-methyl-N-(2-methylbutyl)urea
  • N-methyl-N-(2-methylbutyl)thiocarbamate

Uniqueness

N-methyl-N-(2-methylbutyl)carbamoyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to react with a wide range of nucleophiles makes it a valuable reagent in organic synthesis. Additionally, its use in industrial applications highlights its importance in the production of various chemical products.

Properties

IUPAC Name

N-methyl-N-(2-methylbutyl)carbamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-4-6(2)5-9(3)7(8)10/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUJBQLRQYVOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN(C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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